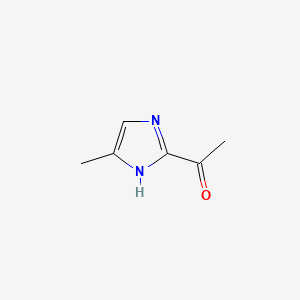

1-(4-Methyl-1H-imidazol-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-methyl-1H-imidazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-7-6(8-4)5(2)9/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLIWFPYEWEYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340584 | |

| Record name | 1-(4-Methyl-1H-imidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2524-90-5 | |

| Record name | 1-(5-Methyl-1H-imidazol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methyl-1H-imidazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methyl-1H-imidazol-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-1H-imidazol-2-yl)ethanone, also known as 2-acetyl-4-methylimidazole, is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted imidazole core is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its efficient preparation.

Core Synthetic Pathways

The synthesis of this compound is most prominently achieved through the Radziszewski imidazole synthesis. This classical multicomponent reaction offers a straightforward approach to the imidazole ring system from readily available precursors.

Radziszewski Imidazole Synthesis

The Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] For the preparation of this compound, the key reactants are biacetyl (2,3-butanedione), acetaldehyde, and an ammonia source.

The overall reaction can be depicted as follows:

Caption: General scheme of the Radziszewski synthesis for this compound.

This one-pot synthesis is advantageous due to its atom economy and the use of simple starting materials. Variations in reaction conditions, such as temperature and the choice of ammonia source (e.g., aqueous ammonia, ammonium acetate), can influence the reaction efficiency and yield.

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Classical Radziszewski Synthesis

This protocol is adapted from the general principles of the Radziszewski reaction.

Materials:

-

Biacetyl (2,3-butanedione)

-

Acetaldehyde

-

Aqueous ammonia (25-30% solution)

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a well-ventilated fume hood, a solution of biacetyl (1.0 eq) and acetaldehyde (1.0-1.2 eq) in ethanol (2-3 mL per mmol of biacetyl) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The solution is cooled in an ice bath to 0-5 °C.

-

Aqueous ammonia (3.0-4.0 eq) is added dropwise to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 70-80 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the Radziszewski synthesis.

Quantitative Data Summary

The yield of this compound can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes typical quantitative data for the Radziszewski synthesis.

| Parameter | Value | Reference |

| Starting Materials | Biacetyl, Acetaldehyde, Ammonia | [1][2] |

| Solvent | Ethanol / Water | [3] |

| Reaction Temperature | 70-80 °C (Reflux) | General Practice |

| Reaction Time | 4-6 hours | General Practice |

| Typical Yield | 40-60% | Estimated |

| Purification Method | Column Chromatography | General Practice |

Characterization Data

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

1H NMR: Expected signals include a singlet for the methyl group on the imidazole ring, a singlet for the acetyl methyl group, and a singlet for the proton on the imidazole ring.

-

13C NMR: Characteristic peaks for the carbonyl carbon, the carbons of the imidazole ring, and the methyl carbons are expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (C6H8N2O, MW: 124.14 g/mol ) should be observed.[4]

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm-1.

Conclusion

The Radziszewski synthesis provides a reliable and accessible method for the preparation of this compound. This guide offers a detailed protocol and foundational data to assist researchers in the synthesis and application of this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and simplified purification procedures.

References

Technical Guide: Chemical Properties of 1-(4-Methyl-1H-imidazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methyl-1H-imidazol-2-yl)ethanone, with the molecular formula C₆H₈N₂O, is a heterocyclic ketone.[1] It is important to note that this compound exists as a mixture of tautomers in equilibrium with 1-(5-methyl-1H-imidazol-2-yl)ethanone due to the migration of the proton between the nitrogen atoms of the imidazole ring. For clarity, this guide will refer to the compound as this compound, but the potential for tautomerism should be considered in experimental design and data interpretation. This molecule serves as a valuable intermediate in the synthesis of more complex chemical entities.[2] This document provides a concise overview of its chemical properties, a plausible synthesis protocol, and analytical characterization workflows.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models due to a lack of extensive experimental characterization in available literature. The following table summarizes these properties.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 124.063662883 g/mol | PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Complexity | 124 | PubChem[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available. Characterization would typically involve the following techniques, and the table below provides expected regions for key functional groups based on general principles and data from analogous structures.

| Technique | Expected Key Signals |

| ¹H NMR | - Imidazole N-H: Broad singlet, chemical shift highly dependent on solvent and concentration. - Imidazole C-H: Singlet in the aromatic region (approx. 6.5-7.5 ppm). - Acetyl CH₃: Singlet (approx. 2.4-2.6 ppm). - Methyl CH₃: Singlet (approx. 2.2-2.4 ppm). |

| ¹³C NMR | - Carbonyl C=O: Signal in the downfield region (approx. 185-195 ppm). - Imidazole C=N: Signal around 145-155 ppm. - Other Imidazole Carbons: Signals in the aromatic region (approx. 115-140 ppm). - Acetyl CH₃: Signal around 25-30 ppm. - Methyl CH₃: Signal around 10-15 ppm. |

| IR Spectroscopy | - N-H Stretch: Broad peak around 3100-3300 cm⁻¹. - C=O Stretch (Ketone): Strong, sharp peak around 1670-1690 cm⁻¹. - C=N Stretch (Imidazole): Peak around 1600-1650 cm⁻¹. - C-H Stretch (sp² and sp³): Peaks around 2850-3100 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 124.06. - Key Fragments: Loss of acetyl group (M-43) at m/z = 81. |

Experimental Protocols

While specific, detailed experimental protocols for this compound are sparse, a general synthetic strategy can be derived from established methods for analogous compounds.[2] The following represents a plausible, multi-step synthesis protocol.

Synthesis of this compound

This synthesis involves a Grignard reaction followed by an oxidation step.[2]

Step 1: Protection of Imidazole Nitrogen The initial step, which is crucial for preventing side reactions, involves the protection of the acidic proton on the imidazole nitrogen. A common protecting group for this purpose is the trityl (triphenylmethyl) group.

Step 2: Grignard Reaction The core of the synthesis is the reaction of a Grignard reagent with a suitable aldehyde precursor.

-

Preparation of Grignard Reagent: Methylmagnesium chloride is prepared by reacting methyl chloride with magnesium turnings in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: The protected 2-methylimidazole-4(5)-carboxaldehyde is dissolved in anhydrous THF. The solution is cooled in an ice bath, and the methylmagnesium chloride solution is added dropwise with stirring.

-

Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Step 3: Oxidation of the Secondary Alcohol The secondary alcohol formed in the Grignard reaction is oxidized to the target ketone.

-

Procedure: The crude alcohol is dissolved in a solvent such as dichloromethane or chloroform.

-

An oxidizing agent, such as manganese dioxide (MnO₂), is added in portions to the stirred solution at room temperature.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts, and the filtrate is concentrated in vacuo.

Step 4: Deprotection The final step is the removal of the protecting group to yield the target compound. For a trityl group, this is typically achieved under acidic conditions.

-

Procedure: The protected ketone is dissolved in a solvent mixture such as THF/water.

-

An acid, for instance, dilute hydrochloric acid, is added, and the mixture is stirred at room temperature until TLC analysis indicates the complete removal of the protecting group.

-

The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Caption: Logical relationship for the analytical characterization of the final compound.

References

Unraveling the Mystery of CAS Number 565883: A Case of Mistaken Identity

A comprehensive investigation into the chemical properties, spectral data, and biological profile of the substance designated by CAS number 565883 has revealed that this identifier does not correspond to any known or publicly documented chemical entity. Despite extensive searches across major chemical databases and scientific literature, no compound has been found to be associated with this specific CAS registry number. This suggests a high probability of a typographical error in the query or the use of an outdated or private internal identifier.

Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. This system is the global standard for chemical identification and is utilized by scientists, industries, and regulatory bodies to avoid ambiguity.

Initial searches for "CAS number 565883" across broad scientific search engines yielded no relevant results pertaining to a specific chemical compound. To ensure a thorough investigation, subsequent targeted searches were performed in authoritative chemical databases, including:

-

PubChem: A comprehensive database of chemical molecules and their activities against biological assays.

-

NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology providing chemical and physical property data.

-

EPA Substance Registry Services (SRS): The U.S. Environmental Protection Agency's central system for information about substances that are tracked or regulated.

-

ChemSpider: A free chemical structure database providing fast access to over 100 million structures, properties, and associated data.

None of these databases contain an entry for the CAS number 565883. This lack of any official registration or scientific mention makes it impossible to provide the requested in-depth technical guide on its properties, spectra, and biological pathways.

For researchers, scientists, and drug development professionals, the accuracy of a CAS number is paramount for accessing reliable data. In the absence of a valid identifier, it is crucial to verify the number and, if necessary, identify the correct chemical name or structure of the compound of interest to proceed with any research or development activities.

It is recommended to:

-

Double-check the CAS number for any potential transcription errors.

-

If possible, search for the chemical by its name (both systematic and common), formula, or structure to find the correct CAS number.

-

Consult the original source of the CAS number to confirm its validity.

Without a valid CAS number or an alternative identifier for the intended substance, the creation of a technical guide detailing its properties, experimental protocols, and signaling pathways is not feasible. The scientific community relies on the precision of these identifiers to build upon existing knowledge, and in this instance, the foundational identifier appears to be absent from the public record.

An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential starting materials and synthetic strategies for the preparation of 1-(4-methyl-1H-imidazol-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines the most chemically sound and feasible synthetic pathways based on established principles of heterocyclic chemistry and analogous transformations reported in the literature.

Executive Summary

The synthesis of this compound presents a moderate challenge due to the electronic properties of the imidazole ring, which can complicate direct C2-acylation. This guide proposes a multi-step synthetic route commencing from the readily available starting material, 4-methyl-1H-imidazole. The core of this strategy involves the regioselective introduction of a handle at the C2 position, followed by conversion to the desired acetyl group. The most promising approach detailed herein involves the bromination of 4-methyl-1H-imidazole, followed by a sequence of protection, metal-halogen exchange, and acylation.

Proposed Synthetic Pathway

A logical and practical synthetic route to this compound is a multi-step process, as direct acylation of the electron-rich imidazole ring at the C2 position is generally not feasible. The proposed pathway involves the following key transformations:

-

Bromination: Introduction of a bromine atom at the C2 position of 4-methyl-1H-imidazole to create a versatile synthetic handle.

-

N-Protection: Protection of the acidic imidazole nitrogen to enable subsequent organometallic reactions.

-

Metal-Halogen Exchange: Conversion of the C2-bromo group into an organometallic nucleophile (organolithium or Grignard reagent).

-

Acylation: Reaction of the organometallic intermediate with a suitable acetylating agent.

-

Deprotection: Removal of the N-protecting group to yield the final product.

The overall proposed synthetic workflow is illustrated below.

Figure 1: Proposed synthetic workflow for this compound.

Starting Materials and Key Intermediates

The selection of appropriate starting materials is critical for the successful synthesis of the target compound. This section details the key molecules in the proposed synthetic pathway.

| Compound Name | Structure | Role in Synthesis | Commercial Availability |

| 4-Methyl-1H-imidazole |  | Primary Starting Material | Readily available |

| 2-Bromo-4-methyl-1H-imidazole |  | Key Halogenated Intermediate | Commercially available, but synthesis may be required for larger quantities |

| N-Protecting Group Reagent | Varies (e.g., SEM-Cl, Trityl-Cl) | Reagent for N-Protection | Varies by reagent |

| Organolithium Reagent or Magnesium Metal | e.g., n-BuLi, Mg | Reagents for Metal-Halogen Exchange | Readily available |

| Acetylating Agent | e.g., Acetyl chloride, N,N-Dimethylacetamide | Reagent for introducing the acetyl group | Readily available |

Experimental Protocols (Proposed)

The following sections provide detailed, albeit proposed, experimental methodologies for each key transformation. These protocols are based on general procedures found in the literature for similar substrates and should be optimized for the specific synthesis of this compound.

The regioselective bromination of 4-methyl-1H-imidazole is a crucial step. The electronic properties of the imidazole ring favor electrophilic substitution at the C4 and C5 positions. Therefore, achieving selective C2 bromination may require a multi-step approach involving polybromination followed by selective debromination, or direct bromination under carefully controlled conditions that favor the less-reactive C2 position. A plausible approach involves the use of a bulky brominating agent or a method that proceeds via a different mechanism.

Method A: Direct Bromination (Hypothetical)

-

Reaction: 4-Methyl-1H-imidazole + Brominating Agent → 2-Bromo-4-methyl-1H-imidazole

-

Reagents and Solvents: 4-Methyl-1H-imidazole, N-Bromosuccinimide (NBS), inert solvent (e.g., acetonitrile or dichloromethane), radical initiator (e.g., AIBN) if proceeding via a radical pathway.

-

Procedure: To a solution of 4-methyl-1H-imidazole in the chosen solvent, NBS is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification by column chromatography.

Method B: Polybromination and Selective Debromination

This method involves the initial formation of a polybrominated imidazole, followed by a selective removal of the more reactive bromine atoms at the C4 and/or C5 positions.

-

Reaction 1: 4-Methyl-1H-imidazole + Excess Bromine → Polybromo-4-methyl-1H-imidazole

-

Reaction 2: Polybromo-4-methyl-1H-imidazole + Reducing Agent → 2-Bromo-4-methyl-1H-imidazole

-

Reagents and Solvents: Bromine, acetic acid or another suitable solvent for bromination. For debromination, a reducing agent such as sodium sulfite in an aqueous or mixed solvent system is used.[1]

-

Procedure: 4-Methyl-1H-imidazole is treated with an excess of bromine to achieve polybromination. The resulting crude polybrominated product is then subjected to selective debromination using a controlled amount of a reducing agent under specific pH and temperature conditions. The progress of the debromination is carefully monitored to maximize the yield of the desired 2-bromo isomer.

The acidic proton on the imidazole nitrogen must be replaced with a protecting group to prevent unwanted side reactions during the subsequent organometallic steps. The choice of protecting group is critical; it must be stable to the strongly basic/nucleophilic conditions of the metal-halogen exchange and acylation steps, and it should be readily removable at the end of the synthesis. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a suitable candidate.[2]

-

Reaction: 2-Bromo-4-methyl-1H-imidazole + SEM-Cl → 1-(2-(Trimethylsilyl)ethoxymethyl)-2-bromo-4-methyl-1H-imidazole

-

Reagents and Solvents: 2-Bromo-4-methyl-1H-imidazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), and an aprotic solvent (e.g., THF or DMF).

-

Procedure: To a suspension of the base in the chosen solvent, 2-bromo-4-methyl-1H-imidazole is added, followed by the dropwise addition of SEM-Cl at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, as indicated by TLC or LC-MS. The reaction is then quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

This step generates the key organometallic intermediate. Both lithium-halogen exchange and Grignard reagent formation are viable options. Lithium-halogen exchange is often faster and can be performed at very low temperatures.

Method A: Lithium-Halogen Exchange

-

Reaction: N-Protected-2-bromo-4-methylimidazole + n-BuLi → N-Protected-2-lithio-4-methylimidazole

-

Reagents and Solvents: N-Protected-2-bromo-4-methylimidazole, n-butyllithium (n-BuLi), anhydrous aprotic solvent (e.g., THF, diethyl ether).

-

Procedure: A solution of the N-protected-2-bromo-4-methylimidazole in the anhydrous solvent is cooled to a low temperature (typically -78 °C). A solution of n-BuLi in hexanes is then added dropwise, and the mixture is stirred for a short period to allow for the exchange to occur. The resulting organolithium species is typically used immediately in the next step.[3][4]

Method B: Grignard Reagent Formation

-

Reaction: N-Protected-2-bromo-4-methylimidazole + Mg → N-Protected-2-(magnesiobromo)-4-methylimidazole

-

Reagents and Solvents: N-Protected-2-bromo-4-methylimidazole, magnesium turnings, anhydrous THF or diethyl ether, an initiator (e.g., a small crystal of iodine or 1,2-dibromoethane).

-

Procedure: Magnesium turnings are activated in an anhydrous etheral solvent. A solution of the N-protected-2-bromo-4-methylimidazole is then added slowly to initiate and maintain the Grignard reaction. The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture. The resulting Grignard reagent is used in the subsequent acylation step.[5]

The organometallic intermediate is reacted with an acetylating agent to introduce the acetyl group at the C2 position.

-

Reaction: N-Protected-2-metallo-4-methylimidazole + Acetylating Agent → N-Protected-1-(4-methyl-1H-imidazol-2-yl)ethanone

-

Reagents and Solvents: The organometallic solution from the previous step, acetyl chloride or N,N-dimethylacetamide, anhydrous aprotic solvent.

-

Procedure: The chosen acetylating agent is added dropwise to the cold solution of the organometallic reagent. The reaction is typically very fast. After the addition is complete, the reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride or a weak acid. The product is extracted with an organic solvent and purified by column chromatography.[6]

The final step is the removal of the N-protecting group to yield the target molecule. The deprotection conditions will depend on the protecting group used. For the SEM group, fluoride-based reagents or acidic conditions are typically employed.

-

Reaction: N-Protected-1-(4-methyl-1H-imidazol-2-yl)ethanone → this compound

-

Reagents and Solvents: N-Protected acetylated imidazole, a deprotecting agent (e.g., tetrabutylammonium fluoride (TBAF) for SEM group, or strong acid), and a suitable solvent.

-

Procedure: The protected compound is dissolved in a suitable solvent, and the deprotecting agent is added. The reaction is stirred at room temperature or with gentle heating until the deprotection is complete. The workup and purification will depend on the nature of the deprotecting agent and the final product.

Quantitative Data Summary

As specific experimental data for the synthesis of this compound is not widely published, the following table presents typical yields for analogous reactions found in the literature. These values should be considered as estimates, and actual yields will depend on the specific reaction conditions and optimization.

| Reaction Step | Transformation | Typical Yield Range (%) | Key Parameters |

| Bromination | Imidazole to Bromoimidazole | 40-90% | Brominating agent, solvent, temperature, regioselectivity |

| N-Protection | Imidazole to N-Protected Imidazole | 70-95% | Protecting group, base, solvent |

| Metal-Halogen Exchange | Bromoimidazole to Metalloimidazole | >90% (in situ) | Organometallic reagent, temperature, solvent purity |

| Acylation | Metalloimidazole to Acylimidazole | 50-80% | Acetylating agent, temperature, quench conditions |

| Deprotection | N-Protected to N-H Imidazole | 60-95% | Deprotecting agent, substrate stability |

Logical Relationships in Synthesis

The sequence of steps in the proposed synthesis is governed by the chemical compatibility of the functional groups and intermediates. The following diagram illustrates the logical dependencies of the key transformations.

Figure 2: Logical dependencies in the proposed synthetic route.

This guide provides a robust framework for the synthesis of this compound. Researchers and drug development professionals can use this information to design and execute a successful synthetic strategy, with the understanding that optimization of each step will be necessary to achieve high yields and purity.

References

- 1. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 3. hwpi.harvard.edu [hwpi.harvard.edu]

- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Formation of 1-(4-Methyl-1H-imidazol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed examination of the probable synthetic pathways for forming 1-(4-Methyl-1H-imidazol-2-yl)ethanone, a key heterocyclic building block. While a specific, peer-reviewed protocol for this exact molecule is not extensively documented in readily available literature, this paper constructs the most chemically viable mechanism based on established methodologies for C2-acylation of substituted imidazoles. The primary mechanism detailed involves a multi-step sequence of N-protection, C2-lithiation, subsequent acylation, and final deprotection of a 4-methylimidazole precursor. An alternative, though less likely, de novo ring-forming synthesis via the Debus-Radziszewski reaction is also discussed. This guide includes generalized experimental protocols, tabulated quantitative data, and detailed mechanistic and workflow diagrams to aid researchers in the practical synthesis of this and related compounds.

Introduction to Synthetic Strategies

This compound is a valuable intermediate in medicinal chemistry and materials science, belonging to the class of 2-acylimidazoles. The introduction of an acyl group at the C2 position of the imidazole ring is a non-trivial synthetic challenge. Direct electrophilic acylation (e.g., Friedel-Crafts type reactions) on the imidazole core is generally ineffective due to the deactivation of the ring by protonation or Lewis acid coordination at the pyridine-like nitrogen (N3).

Therefore, two primary strategic approaches are considered for its formation:

-

De novo Ring Formation: Building the substituted imidazole ring from acyclic precursors. The most relevant method in this category is the Debus-Radziszewski imidazole synthesis.

-

Post-Synthetic Modification: Starting with a pre-formed 4-methylimidazole ring and introducing the acetyl group at the C2 position. This is the more plausible and controllable route, typically involving the protection of the ring nitrogen followed by directed metallation and acylation.

This guide will focus primarily on the post-synthetic modification pathway, as it offers superior regioselectivity and is better supported by analogous preparations in the literature.

Primary Formation Mechanism: C2-Acylation via Lithiation

The most viable pathway for the synthesis of this compound involves a four-step sequence starting from 4-methylimidazole. The C2 proton of an imidazole is the most acidic ring proton, but its pKa is still too high for deprotonation by common bases. Therefore, a protecting group is first installed on the N1 nitrogen to prevent N-deprotonation and to enhance the acidity of the C2 proton. A strong organolithium base is then used to selectively deprotonate the C2 position, creating a potent nucleophile that can be trapped with an acetylating agent.

This multi-step approach is supported by established procedures for the C2-functionalization of imidazoles, such as the synthesis of 4-methylimidazole-2-carboxylic acid[1] and related C2-acylated imidazoles[2].

The sequence is as follows:

-

N-Protection: 4-Methylimidazole is protected, for example, as N-benzyl-4-methylimidazole.

-

C2-Lithiation: The protected imidazole is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature to selectively remove the C2 proton.

-

Acylation: The resulting 2-lithio intermediate is quenched with an acetylating agent, such as N,N-dimethylacetamide (DMAc) or acetic anhydride.

-

Deprotection: The N-benzyl protecting group is removed via hydrogenolysis to yield the final product.

Alternative Mechanism: Debus-Radziszewski Synthesis

A theoretical de novo pathway is the Debus-Radziszewski reaction, a multicomponent condensation that forms the imidazole ring in a single pot.[3] This reaction classically involves a 1,2-dicarbonyl, an aldehyde, and ammonia.

To form this compound via this route, the required components would be:

-

1,2-Dicarbonyl: Methylglyoxal (CH₃COCHO) to provide the C4-methyl and C5-H atoms.

-

Aldehyde: Pyruvaldehyde (also methylglyoxal) to provide the C2 atom and the attached acetyl group.

-

Ammonia Source: Typically aqueous ammonia or ammonium acetate.

The proposed mechanism involves the initial condensation of methylglyoxal with ammonia to form a diimine intermediate. This intermediate would then condense with a second molecule of methylglyoxal, followed by oxidation and cyclization to form the final product. However, this specific reaction suffers from significant challenges, including self-condensation of methylglyoxal and a lack of regioselectivity, making it a less practical approach compared to the post-synthetic modification route.

Experimental Protocols

As no specific literature protocol for the target molecule was identified, a generalized procedure based on the C2-acylation pathway is provided below. This protocol is representative and may require optimization.

Generalized Protocol for C2-Acylation of 4-Methylimidazole

This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Step 1: N-Protection of 4-Methylimidazole

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-methylimidazole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-benzyl-4-methylimidazole.

Step 2: C2-Acylation

-

Dissolve N-benzyl-4-methylimidazole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C. A color change is typically observed.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add N,N-dimethylacetamide (DMAc, 1.2 eq.) dropwise to the solution, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude material via column chromatography to obtain 1-(1-benzyl-4-methyl-1H-imidazol-2-yl)ethanone.

Step 3: N-Deprotection

-

Dissolve the protected product from Step 2 in methanol or ethanol.

-

Add palladium on carbon (Pd/C, 10 wt. %, catalytic amount) to the solution.

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude final product.

-

If necessary, purify by recrystallization or a final column chromatography to obtain pure this compound.

Data Presentation

The following tables summarize the typical quantitative data associated with the generalized protocol. Yields are representative and highly dependent on reaction scale and optimization.

Table 1: Summary of Representative Reaction Conditions & Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| 1. Protection | 4-Methylimidazole, NaH, BnBr | THF | 0 to RT | 12 | 85 - 95 |

| 2. Acylation | N-Bn-4-MeIm, n-BuLi, DMAc | THF | -78 to RT | 4 - 6 | 60 - 75 |

| 3. Deprotection | Protected Ketone, H₂, Pd/C | Methanol | RT | 8 - 16 | 90 - 98 |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~10-12 (br s, 1H, N-H), ~6.8 (s, 1H, C5-H), ~2.6 (s, 3H, CO-CH₃), ~2.2 (s, 3H, C4-CH₃). (Solvent dependent) |

| ¹³C NMR | δ (ppm): ~190 (C=O), ~145 (C2), ~140 (C4), ~118 (C5), ~27 (CO-CH₃), ~12 (C4-CH₃). (Solvent dependent) |

| IR (cm⁻¹) | ~3200-2800 (br, N-H stretch), ~1680 (s, C=O stretch), ~1550 (C=N stretch) |

| MS (ESI+) | m/z: 125.07 [M+H]⁺ |

Note: NMR chemical shifts are estimates and can vary based on solvent and concentration.

Conclusion

The formation of this compound is most reliably achieved through a multi-step synthetic sequence involving the C2-acylation of a protected 4-methylimidazole intermediate. This pathway offers excellent regiocontrol, a persistent challenge in imidazole chemistry. The key steps of N-protection, directed C2-lithiation, quenching with an acetylating agent, and final deprotection provide a robust and scalable framework for obtaining the target molecule in good overall yield. While de novo methods like the Debus-Radziszewski synthesis are theoretically possible, they are likely to be complicated by issues of selectivity. The methodologies and data presented in this guide provide a strong foundation for researchers undertaking the synthesis of this and structurally related 2-acylimidazoles.

References

In-Depth Technical Guide on the Theoretical Properties of 2-Acetyl-4-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core theoretical properties of 2-acetyl-4-methylimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of direct extensive experimental and computational data for this specific molecule, this paper leverages theoretical calculations and data from structurally related imidazole derivatives to build a robust profile. This guide covers its physicochemical properties, quantum chemical parameters, and extrapolated spectroscopic data. Furthermore, it outlines a plausible synthetic route and discusses potential biological activities and signaling pathways based on the known mechanisms of similar imidazole-containing compounds. All quantitative data are summarized in structured tables, and a detailed experimental protocol is provided. Visual diagrams generated using Graphviz are included to illustrate key concepts.

Introduction

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1] The imidazole ring's unique electronic structure, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a versatile pharmacophore for interacting with a wide range of biological targets.[2][3] The addition of acetyl and methyl groups to the imidazole core, as in 2-acetyl-4-methylimidazole, is expected to modulate its physicochemical and pharmacological properties, making it a molecule of significant interest for drug discovery and development. This guide aims to provide a detailed theoretical understanding of 2-acetyl-4-methylimidazole to support further research and application.

Theoretical Physicochemical and Quantum Chemical Properties

While direct experimental data for 2-acetyl-4-methylimidazole is limited, its properties can be reliably predicted using computational chemistry, specifically Density Functional Theory (DFT). The following tables summarize the extrapolated theoretical properties based on DFT calculations performed on imidazole and its substituted derivatives.[4][5]

Table 1: Predicted Physicochemical Properties of 2-Acetyl-4-methylimidazole

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | - |

| pKa (Conjugate Acid) | ~7.0 | Imidazole has a pKa of ~7, making it a weak base. Substituents can alter this value.[6] |

| LogP | ~0.5 | Calculated based on the lipophilicity of the imidazole ring and the hydrophilicity of the acetyl group. |

| Dipole Moment | ~3.7 D | Imidazole has a dipole moment of 3.61 D. The acetyl group is expected to slightly increase this value.[7] |

| Solubility | Soluble in water and polar organic solvents | Based on the polar nature of the imidazole ring and the acetyl group.[2] |

Table 2: Predicted Quantum Chemical Properties of 2-Acetyl-4-methylimidazole (Based on DFT Calculations of Related Imidazoles)

| Property | Predicted Value | Significance in Drug Discovery |

| HOMO Energy | ~ -6.0 eV | Relates to the molecule's ability to donate electrons; important for charge-transfer interactions with biological targets.[8] |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons; crucial for understanding reactivity and potential metabolic pathways.[8] |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability.[8] |

| Ionization Potential | ~ 8.0 eV | The energy required to remove an electron; influences the molecule's behavior in redox reactions within biological systems. |

| Electron Affinity | ~ 1.0 eV | The energy released when an electron is added; provides insight into the molecule's ability to participate in charge-transfer complexes. |

| Global Hardness (η) | ~ 2.25 eV | A measure of resistance to deformation of the electron cloud; harder molecules are generally less reactive. |

| Electronegativity (χ) | ~ 3.75 eV | A measure of the ability of the molecule to attract electrons; influences the nature of intermolecular interactions. |

Note: These values are estimations derived from computational studies on substituted imidazoles and should be confirmed by specific DFT calculations on 2-acetyl-4-methylimidazole.[8][9]

Extrapolated Spectroscopic Properties

The spectroscopic signature of 2-acetyl-4-methylimidazole can be predicted based on the known spectra of its constituent parts and related molecules.

Table 3: Predicted Spectroscopic Data for 2-Acetyl-4-methylimidazole

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the imidazole ring (δ ~7-8 ppm). - Methyl protons of the acetyl group (δ ~2.5 ppm). - Methyl protons on the imidazole ring (δ ~2.3 ppm). - NH proton of the imidazole ring (broad signal, δ >10 ppm, depending on solvent).[10] |

| ¹³C NMR | - Carbonyl carbon of the acetyl group (δ ~190 ppm). - Aromatic carbons of the imidazole ring (δ ~115-145 ppm). - Methyl carbon of the acetyl group (δ ~25 ppm). - Methyl carbon on the imidazole ring (δ ~15 ppm).[10] |

| FT-IR | - N-H stretching vibration (~3100-3300 cm⁻¹). - C=O stretching vibration of the acetyl group (~1680-1700 cm⁻¹). - C=N and C=C stretching vibrations of the imidazole ring (~1400-1600 cm⁻¹). |

| UV-Vis | - π → π* transitions of the imidazole ring (~210-260 nm).[5] |

Experimental Protocols: Synthesis of 2-Acetyl-4-methylimidazole

General Principle

The Debus-Radziszewski reaction involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia to form the imidazole ring. To introduce the acetyl group at the 2-position, a modified approach using an appropriate precursor is necessary. A more direct and modern approach would be the acylation of a pre-formed 4-methylimidazole.

Proposed Synthetic Protocol: Acylation of 4-methylimidazole

This protocol is a hypothetical adaptation of standard acylation procedures for imidazoles.

Materials:

-

4-methylimidazole

-

Acetyl chloride or Acetic anhydride

-

A non-nucleophilic base (e.g., Triethylamine or N,N-Diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methylimidazole (1.0 eq) and the anhydrous aprotic solvent.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add the non-nucleophilic base (1.1 eq).

-

Acylating Agent Addition: Add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., Dichloromethane) three times.

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-acetyl-4-methylimidazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

Imidazole derivatives are known to exhibit a wide range of biological activities, often by interacting with specific enzymes or receptors.[3][7] The presence of the acetyl group in 2-acetyl-4-methylimidazole suggests it could act as a key pharmacophore.

Kinase Inhibition

A prominent mechanism of action for many imidazole-containing compounds is the inhibition of protein kinases.[12][13] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The imidazole core can act as a scaffold that orients substituents to interact with the ATP-binding pocket of kinases. The nitrogen atoms of the imidazole ring can form hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.[14]

G-Protein Coupled Receptor (GPCR) Modulation

Some imidazole derivatives have been shown to modulate the activity of G-protein coupled receptors (GPCRs).[15] For instance, imidazopyridine compounds have been identified as negative allosteric modulators of the proton-sensing GPCR, GPR4.[15] Given the structural similarities, 2-acetyl-4-methylimidazole could potentially interact with GPCRs, either as an agonist, antagonist, or allosteric modulator, depending on the specific receptor and the orientation of its functional groups within the binding pocket.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the properties of 2-acetyl-4-methylimidazole. By leveraging computational data from related imidazole compounds, we have presented a comprehensive profile of its physicochemical, quantum chemical, and spectroscopic characteristics. The outlined synthetic protocol offers a practical starting point for its chemical preparation. Furthermore, the discussion of potential biological activities, particularly as a kinase inhibitor or GPCR modulator, highlights promising avenues for future research in drug discovery. The information and visualizations presented herein are intended to serve as a valuable resource for scientists and researchers working with this and similar heterocyclic scaffolds. Further experimental validation of these theoretical properties is warranted to fully elucidate the potential of 2-acetyl-4-methylimidazole as a therapeutic agent.

References

- 1. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Computational study of imidazole derivative as high energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies : Oriental Journal of Chemistry [orientjchem.org]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. RU2486176C1 - Method for preparing 2-methylimidazole - Google Patents [patents.google.com]

- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, plays a pivotal role in the physicochemical and biological properties of heterocyclic compounds. This guide provides a comprehensive technical overview of the tautomeric phenomena in 2-acetyl-4-methylimidazole, a molecule of interest in medicinal chemistry and drug development. By integrating theoretical principles with established experimental and computational methodologies, this document serves as a detailed resource for understanding, characterizing, and predicting the tautomeric behavior of this and related molecular scaffolds. While specific quantitative data for 2-acetyl-4-methylimidazole is not extensively available in public literature, this guide leverages data from analogous compounds to illustrate the core concepts and analytical approaches.

Introduction to Tautomerism in 2-Acetyl-4-Methylimidazole

2-Acetyl-4-methylimidazole is susceptible to two primary forms of prototropic tautomerism: the N-H tautomerism inherent to the imidazole ring and the keto-enol tautomerism of the acetyl substituent. This dual nature results in a complex equilibrium involving multiple tautomeric forms, the relative populations of which are dictated by structural and environmental factors.

Imidazole Ring N-H Tautomerism

The imidazole ring contains two nitrogen atoms, one pyrrole-like (with an exocyclic N-H bond) and one pyridine-like (with a lone pair of electrons in the plane of the ring). The proton on the pyrrole-like nitrogen can migrate to the pyridine-like nitrogen, resulting in two distinct tautomers. In substituted imidazoles, this can lead to non-equivalent structures with different physicochemical properties.[1] The position of this equilibrium is highly sensitive to the nature and position of substituents on the ring.[1]

Acetyl Group Keto-Enol Tautomerism

The acetyl group, a ketone, can undergo tautomerization to its enol form, characterized by a carbon-carbon double bond and a hydroxyl group.[2][3] Generally, the keto form is thermodynamically more stable and therefore predominates in simple carbonyl compounds.[2][3] However, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding, conjugation, and aromaticity.[3]

The interplay of these two tautomeric systems in 2-acetyl-4-methylimidazole gives rise to a number of possible tautomers, each with a unique electronic and steric profile that can influence its reactivity, binding affinity to biological targets, and pharmacokinetic properties.

Potential Tautomeric Forms of 2-Acetyl-4-Methylimidazole

The combination of N-H and keto-enol tautomerism leads to four principal neutral tautomers for 2-acetyl-4-methylimidazole. The following diagram illustrates these potential forms.

Experimental Methodologies for Tautomer Analysis

The characterization of tautomeric equilibria relies on a suite of spectroscopic and analytical techniques capable of distinguishing between the different isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.[4][5][6] As the rate of interconversion between tautomers is often slow on the NMR timescale, distinct signals for each species can be observed.[4]

Experimental Protocol: 1H and 13C NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a known concentration. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[7]

-

1H NMR Acquisition: Acquire a standard proton NMR spectrum. Key signals to monitor include the N-H proton of the imidazole ring (which may be broad due to exchange), the methyl protons of the acetyl and imidazole moieties, and the vinyl proton in the enol form.

-

13C NMR Acquisition: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the carbonyl carbon in the keto form and the vinyl carbons in the enol form are particularly diagnostic.[8] Similarly, the chemical shifts of the imidazole ring carbons (C2, C4, and C5) will differ between the N-H tautomers.

-

Quantitative Analysis: Integrate the signals corresponding to each tautomer in the 1H NMR spectrum. The ratio of the integrals for non-exchangeable protons provides the relative population of each tautomer.

-

Equilibrium Constant (Keq) and Gibbs Free Energy (ΔG) Calculation:

-

Keq = [Enol form] / [Keto form] or Keq = [Tautomer A] / [Tautomer B]

-

ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Table 1: Representative 1H and 13C NMR Chemical Shifts for Keto-Enol Tautomerism in Acetyl-Heterocycles (Data is illustrative and based on analogous compounds)

| Tautomer | Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Keto | -C(=O)-CH3 | 2.2 - 2.6 | 190 - 205 |

| Enol | =C(OH)-CH3 | 1.9 - 2.2 | 160 - 175 (C-OH) |

| Enol | =CH- | 5.5 - 6.5 | 90 - 100 (=CH) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often possess distinct chromophores and thus exhibit different absorption spectra.[9]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent of interest. A range of solvents with varying polarities should be used to assess the effect on the equilibrium.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Analyze the changes in the absorption bands (position and intensity) as a function of solvent polarity. The appearance of new bands or shifts in existing bands can indicate a change in the predominant tautomeric form.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[2]

Computational Protocol: DFT Calculations for Tautomer Stability

-

Structure Generation: Build the 3D structures of all possible tautomers of 2-acetyl-4-methylimidazole.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3][10]

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[10]

-

Relative Energy and Population Calculation:

-

Calculate the relative Gibbs free energy (ΔG) between the tautomers.

-

The population ratio can be estimated using the Boltzmann distribution: Population Ratio = exp(-ΔG/RT).

-

Table 2: Illustrative Calculated Relative Gibbs Free Energies (ΔG) for Tautomerism in Related Heterocyclic Systems (Data is for analogous compounds and serves as an example)

| Tautomer System | Solvent | ΔG (kcal/mol) | Predominant Tautomer |

| Imidazole N-H Tautomerism | Gas Phase | 0.5 - 2.0 | Dependent on substitution |

| Keto-Enol (Acetyl group) | Non-polar | 1 - 3 | Keto |

| Keto-Enol (Acetyl group) | Polar | 3 - 5 | Keto (more favored) |

Logical Workflow for Tautomer Analysis

The investigation of tautomerism in a molecule like 2-acetyl-4-methylimidazole follows a logical progression, integrating both experimental and computational approaches.

Conclusion

The tautomeric landscape of 2-acetyl-4-methylimidazole is a complex interplay of imidazole ring N-H tautomerism and acetyl group keto-enol tautomerism. A thorough understanding of this equilibrium is essential for researchers in drug discovery and development, as the predominant tautomeric form can significantly impact a molecule's biological activity and pharmacokinetic profile. This guide has outlined the theoretical basis of tautomerism in this molecule and provided detailed experimental and computational protocols for its investigation. While specific quantitative data for 2-acetyl-4-methylimidazole remains to be fully elucidated in the literature, the methodologies and illustrative data presented here provide a robust framework for its comprehensive characterization. Future studies focusing on the synthesis and detailed spectroscopic and computational analysis of 2-acetyl-4-methylimidazole are warranted to provide definitive quantitative insights into its tautomeric behavior.

References

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]

- 3. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methyl-1H-imidazol-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a compilation of spectroscopic information for closely related structural isomers and analogs. This comparative data serves as a valuable reference for researchers engaged in the synthesis, characterization, and application of substituted imidazole derivatives. The guide also outlines detailed, generalized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a visual workflow for spectroscopic analysis.

Introduction

This compound belongs to the family of acylimidazoles, which are significant scaffolds in the development of novel therapeutic agents and functional materials. The presence of the imidazole ring, a common motif in biologically active molecules, coupled with a reactive ketone functionality, makes this compound a versatile building block. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural integrity of such molecules during research and development.

This guide addresses the current gap in publicly available spectroscopic data for this compound by providing a curated collection of data from its isomers and related analogs. This information is intended to aid researchers in predicting the spectroscopic features of the target compound and in the interpretation of their own experimental results.

Spectroscopic Data (Comparative Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for Imidazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | CDCl₃ | 8.09 (d), 7.95 (s), 7.51 (d), 7.35 (s), 7.25 (s), 1.62 (s)[1] |

| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | DMSO-d₆ | Data for a related methyl-imidazolyl derivative is available but not fully detailed in the provided snippet.[2] |

Table 2: ¹³C NMR Spectroscopic Data for Imidazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | CDCl₃ | 196.5 (C=O), 140.8, 135.8, 135.4, 131.2, 130.4, 120.7, 117.7, 26.61 (CH₃)[1] |

| 1-(4-methyl-1H-pyrrol-3-yl)ethanone | - | Data for a related methyl-pyrrole analog is available.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a particularly strong and diagnostic absorption for ketones.[4][5]

Table 3: IR Spectroscopic Data for Imidazole and Ketone Derivatives

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | ATR | 3202 (water of crystallization), 2222 (C-H), 1665 (C=O), 1606 (C=N), 1530 (N-C), 956 (C=C), 814 (para-substituted benzene)[1] |

| Saturated Aliphatic Ketones | - | ~1715 (C=O stretch)[4][5] |

| Aromatic Ketones | - | ~1690 (C=O stretch)[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Imidazole Derivatives

| Compound | Ionization Method | Key m/z values |

| 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | GC-MS | 186 (M+), 171, 143[7] |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans).

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy

Objective: To identify the characteristic functional groups.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the IR beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

-

Acquire the mass spectrum. EI is a hard ionization technique that will likely produce a molecular ion (M⁺) and several fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition from the accurate mass measurement.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion

While direct spectroscopic data for this compound remains elusive in publicly accessible databases, this technical guide provides a valuable starting point for researchers. The compiled data for structurally related compounds offers a reliable basis for predicting the spectral characteristics of the target molecule. Furthermore, the detailed experimental protocols and the visualized workflow presented herein serve as a practical resource for the synthesis and rigorous characterization of novel imidazole derivatives. It is anticipated that this guide will facilitate future research in the fields of medicinal chemistry and materials science where such compounds are of growing importance.

References

- 1. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | C11H10N2O | CID 82316 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol

This document provides a detailed protocol for the synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers and scientists with a background in organic synthesis.

Introduction

This compound is a heterocyclic ketone containing a 4-methylimidazole core. Imidazole-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The targeted synthesis of specific isomers, such as the 2-acetyl-4-methyl derivative, is crucial for structure-activity relationship (SAR) studies. This protocol outlines a multi-step synthesis involving the protection of the imidazole nitrogen, regioselective acylation at the C2 position, and subsequent deprotection.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier |

| 4-Methylimidazole | C₄H₆N₂ | 82.10 | Sigma-Aldrich |

| Trityl chloride (TrCl) | C₁₉H₁₅Cl | 278.77 | Acros Organics |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Alfa Aesar |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T. Baker |

| Acetyl chloride | C₂H₃ClO | 78.50 | Oakwood Chemical |

| Methanol (MeOH) | CH₄O | 32.04 | EMD Millipore |

| Hydrochloric acid (HCl) | HCl | 36.46 | Sigma-Aldrich |

Table 2: Predicted Characterization Data for this compound

| Analysis | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.0-7.2 (s, 1H, imidazole C5-H), 2.5-2.6 (s, 3H, acetyl CH₃), 2.2-2.3 (s, 3H, methyl C4-CH₃), NH proton may be broad or not observed. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 190-195 (C=O), 145-150 (imidazole C2), 135-140 (imidazole C4), 120-125 (imidazole C5), 25-30 (acetyl CH₃), 10-15 (methyl C4-CH₃). |

| IR (Infrared) Spectroscopy | ~3200-3400 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N stretch). |

| Mass Spectrometry (MS) | [M+H]⁺ = 125.0709 |

Experimental Protocols

The synthesis of this compound is proposed to proceed via a three-step process: N-protection, C2-acylation, and deprotection.

Step 1: Synthesis of 1-Trityl-4-methyl-1H-imidazole

-

To a solution of 4-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-trityl-4-methyl-1H-imidazole. A typical yield for this step is in the range of 85-95%.

Step 2: Synthesis of 1-(1-Trityl-4-methyl-1H-imidazol-2-yl)ethanone

-

Dissolve 1-trityl-4-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add acetyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-